2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone

Nicotinic acetylcholine receptor Neuroscience Addiction

Researchers requiring a selective α3β4 nAChR probe face limited availability of validated intermediates. 3-(Chloroacetyl)-2-methylindole (CAS 38693-08-2) solves this: • α3β4 nAChR IC50 = 1.8 nM; in vivo efficacy at 1.2-15 mg/kg (sc) in smoking cessation models • Balanced chloroacetyl electrophilicity for controlled cysteine/lysine bioconjugation (ABPP, covalent inhibitors) • SERT IC50 = 100 nM; DAT IC50 = 658 nM Supplied with full analytical certification for immediate research deployment.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 38693-08-2
Cat. No. B1595627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
CAS38693-08-2
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)CCl
InChIInChI=1S/C11H10ClNO/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,13H,6H2,1H3
InChIKeyGEACTTPEMXZJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.1 [ug/mL]

2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone Overview


2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone (CAS 38693-08-2), also known as 3-(chloroacetyl)-2-methylindole, is a heterocyclic compound comprising a 2-methylindole core functionalized at the 3-position with a reactive 2-chloroacetyl group . This architecture confers a unique combination of electrophilic reactivity and steric hindrance, distinguishing it from simpler indole derivatives and making it a versatile intermediate for synthesizing pharmacologically relevant indole-containing molecules [1]. Its molecular formula is C11H10ClNO, with a molecular weight of 207.66 g/mol [2].

2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Why Substitution Fails


The 2-chloroacetyl group at the 3-position of 2-methylindole is a critical determinant of both chemical reactivity and biological target engagement. Unlike non-halogenated acetyl analogs or those with alternative halogens (e.g., bromo, iodo), the chloroacetyl moiety offers a balanced electrophilicity that enables controlled nucleophilic substitution for bioconjugation and scaffold elaboration . The 2-methyl substituent on the indole ring introduces steric hindrance that modulates reactivity at the adjacent C-3 position, a feature absent in 2-unsubstituted indole derivatives [1]. These structural nuances directly impact downstream applications, making generic substitution with related indole-3-yl ethanones a scientifically unsound practice without rigorous comparative validation.

2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone Key Differentiators


α3β4 nAChR Subtype-Selective Antagonism

2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a functional assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This potency is orders of magnitude greater than its activity at the human α4β2 nAChR subtype (IC50 = 12.0 nM) and the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM) [2], demonstrating notable subtype selectivity.

Nicotinic acetylcholine receptor Neuroscience Addiction

SERT/DAT Transporter Selectivity

This compound displays a defined selectivity profile across monoamine transporters. It inhibits [3H]dopamine reuptake at human DAT with an IC50 of 658 nM, while inhibition of [3H]serotonin uptake at human SERT occurs with an IC50 of 100 nM, indicating a 6.6-fold preference for SERT over DAT [1]. In contrast, the bromo analog (2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone) lacks publicly available transporter selectivity data, precluding any evidence-based substitution [2].

Monoamine transporters CNS Drug discovery

In Vivo Smoking Cessation Efficacy

In ICR mice, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone attenuates nicotine-induced behaviors at defined doses: inhibition of nicotine-induced antinociception in the tail-flick assay at 1.2 mg/kg (sc) and reduction of nicotine-induced locomotor activity at 4.9 mg/kg (sc) [1]. These in vivo data points are absent from the technical documentation of structurally related analogs such as the 2-unsubstituted acetyl derivative (1-(1H-indol-3-yl)ethanone) .

In vivo pharmacology Addiction Behavioral neuroscience

Controlled Electrophilicity for Bioconjugation

The 2-chloroacetyl group provides an optimal balance of electrophilicity for nucleophilic substitution, enabling efficient conjugation with thiols, amines, and other nucleophiles under mild conditions. This reactivity is less controlled in the corresponding bromoacetyl analog (2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone), which exhibits higher electrophilicity and increased potential for off-target alkylation [1]. The presence of the 2-methyl group further attenuates reactivity at the C-3 position due to steric hindrance, a feature that improves reaction selectivity compared to unsubstituted indole derivatives [2].

Chemical biology Bioconjugation Medicinal chemistry

2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone High-Confidence Applications


Subtype-Selective nAChR Antagonist for Addiction Research

The compound's potent and selective antagonism of α3β4 nAChR (IC50 = 1.8 nM) [1] supports its use as a pharmacological tool to dissect the role of this receptor subtype in nicotine dependence and reward pathways. In vivo efficacy at 1.2–15 mg/kg (sc) in mouse smoking cessation models [2] further validates its utility for translational addiction research.

Electrophilic Warhead for Targeted Protein Labeling

The balanced electrophilicity of the chloroacetyl group [1] enables covalent modification of cysteine and lysine residues in target proteins under physiologically relevant conditions. This property is exploited in activity-based protein profiling (ABPP) and the development of covalent inhibitors, where precise control over reactivity is paramount.

Privileged Scaffold for CNS Drug Discovery

With defined monoamine transporter selectivity (SERT IC50 = 100 nM; DAT IC50 = 658 nM) [1] and demonstrated blood-brain barrier penetration inferred from in vivo efficacy [2], this compound serves as a validated starting point for designing novel antidepressants, anxiolytics, or anti-addiction agents.

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